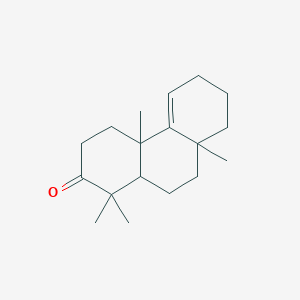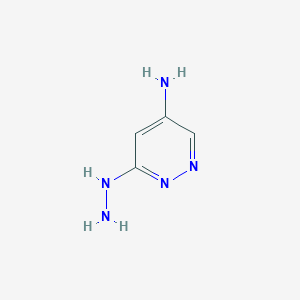
6-Hydrazinylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinylpyridazin-4-amine is an organic compound with the molecular formula C4H7N5 It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpyridazin-4-amine typically involves the reaction of hydrazine with pyridazine derivatives. One common method is the reaction of 4-chloropyridazine with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
4-Chloropyridazine+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the product, such as crystallization or distillation, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines.
Scientific Research Applications
6-Hydrazinylpyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydrazinylpyridazin-4-amine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-Chloro-3-hydrazinylpyridazin-4-amine: Similar in structure but with a chlorine atom at the 6-position.
4-Amino-3-hydrazinylpyridazine: Another pyridazine derivative with similar functional groups.
Uniqueness: 6-Hydrazinylpyridazin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl and amino groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C4H7N5 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
6-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C4H7N5/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H3,5,8,9) |
InChI Key |
FEUXOPLIBOJIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
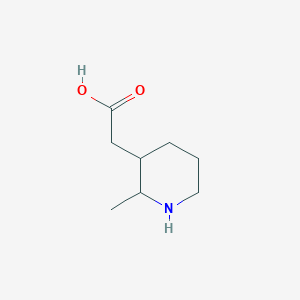
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)




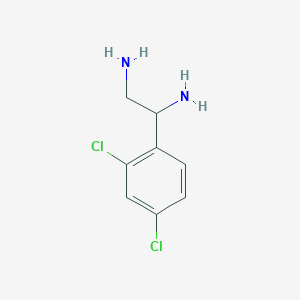
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)
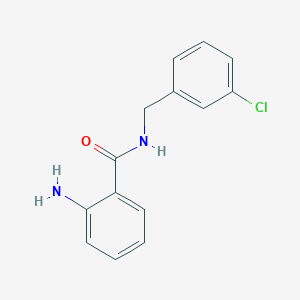
![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)

